5-Cyclopropoxy-6-(trifluoromethyl)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-(trifluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9F3N2O3S and a molecular weight of 282.24 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, a trifluoromethyl group, and a pyridine ring substituted with a sulfonamide group
Vorbereitungsmethoden
One common method involves the use of trifluoromethylpyridine derivatives as intermediates . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-6-(trifluoromethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-(trifluoromethyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Cyclopropoxy-6-(trifluoromethyl)pyridine-2-sulfonamide include other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and 2,6-dichloro-3-(trifluoromethyl)pyridine These compounds share the trifluoromethyl and pyridine moieties but differ in other substituents
Eigenschaften
Molekularformel |
C9H9F3N2O3S |
---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)8-6(17-5-1-2-5)3-4-7(14-8)18(13,15)16/h3-5H,1-2H2,(H2,13,15,16) |
InChI-Schlüssel |
ZMOABEMSKSAOIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.